molecular formula C27H23NO4 B14585900 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione CAS No. 61350-42-3

5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione

Cat. No.: B14585900
CAS No.: 61350-42-3
M. Wt: 425.5 g/mol
InChI Key: ZIIHNPWWNAYBGB-UHFFFAOYSA-N
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Description

5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • Thiazoles and their derivatives

Uniqueness

5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione stands out due to its unique seven-membered ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

61350-42-3

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

5-benzoyl-2,4-diphenyl-3-propyl-2H-1,3-oxazepine-6,7-dione

InChI

InChI=1S/C27H23NO4/c1-2-18-28-23(19-12-6-3-7-13-19)22(24(29)20-14-8-4-9-15-20)25(30)27(31)32-26(28)21-16-10-5-11-17-21/h3-17,26H,2,18H2,1H3

InChI Key

ZIIHNPWWNAYBGB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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